molecular formula C13H20N2O3 B601914 N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide CAS No. 1391053-09-0

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Cat. No.: B601914
CAS No.: 1391053-09-0
M. Wt: 252.32
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Description

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a chemical compound with the CAS Registry Number 1391053-09-0 and a molecular formula of C 13 H 20 N 2 O 3 . This compound is recognized in pharmacological research as a key synthetic intermediate in the preparation of Cetirizine and its related compounds . Cetirizine is a second-generation antihistamine widely used to treat allergic conditions, and the study of its intermediates, such as this acetamide derivative, is crucial for understanding synthesis pathways, optimizing production processes, and identifying or controlling related substance impurities . Suppliers typically offer this product with a high purity grade, often exceeding 98%, ensuring its reliability for experimental purposes . It is presented in various quantities to suit different research scales, such as 10mg, 25mg, or 50mg vials . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the product's specifications and safety data sheets prior to use.

Properties

IUPAC Name

N-benzyl-2-[2-(2-hydroxyethylamino)ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-8-6-14-7-9-18-11-13(17)15-10-12-4-2-1-3-5-12/h1-5,14,16H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOFVHKPHPZUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Benzylamine with Chloroacetyl Chloride

The foundational step in synthesizing N-benzyl acetamide derivatives involves the acylation of benzylamine or its substituted analogs with chloroacetyl chloride. Patent details a two-stage process:

  • Stage A : Reaction of benzylamine with chloroacetyl chloride in a non-polar solvent (e.g., toluene or dichloromethane) at −5°C to 35°C, using sodium carbonate or triethylamine as a base. This yields 2-chloro-N-benzyl acetamide (Vb) with high purity.

  • Stage B : Condensation of 2-chloro-N-benzyl acetamide (Vb) with triethanolamine (VI) in dimethyl sulfoxide (DMSO) or toluene at 65–80°C. This step introduces the 2-[(2-hydroxyethyl)amino]ethoxy moiety via nucleophilic substitution, achieving a mole ratio of 1:4.5 (Vb:VI) for optimal yield.

This method avoids side reactions by maintaining strict temperature control and using aprotic polar solvents to stabilize intermediates.

Solvent and Base Optimization

Critical parameters influencing yield and purity include solvent polarity and base selection:

Table 1: Solvent and Base Effects on Acylation and Condensation

StepSolventBaseTemperature (°C)Yield (%)Source
AcylationTolueneSodium carbonate0–2589
AcylationDichloromethaneTriethylamine−5–2085
CondensationDMSOSodium hydroxide65–8078
CondensationTolueneNone (neat)70–8072

DMSO enhances reaction kinetics due to its high polarity, while toluene minimizes byproduct formation in neat conditions. Sodium hydroxide in condensation improves deprotonation efficiency compared to weaker bases.

Alternative Routes via Thiourea Intermediates

Cyclization of N-(Benzyl Carbamothioyl) Derivatives

The PMC study demonstrates a complementary approach using thiourea intermediates for benzoxazine synthesis, adaptable to N-benzyl acetamides. Key steps include:

  • Thiourea Formation : Reacting 2-hydroxybenzoic acid derivatives with benzylamine and thiocyanating agents (e.g., Ph₃P(SCN)₂) to form N-(benzyl carbamothioyl)-2-hydroxybenzamides.

  • Cyclization : Heating thiourea intermediates in acetic acid or DMSO to form 2-benzylamino-1,3-benzoxazines, which are hydrolyzed to acetamides.

While this route is less direct, it offers modularity for introducing substituents on the benzyl or ethoxy groups.

Table 2: Comparison of Thiourea vs. Acylation Routes

ParameterAcylation-CondensationThiourea Cyclization
Reaction Steps23
Total Yield (%)72–8962–83
ByproductsMinimalModerate
ScalabilityHighModerate

The acylation-condensation route is superior for industrial-scale production due to fewer steps and higher yields.

Halogenation and Mesylation for Functionalization

Post-Condensation Modifications

Patent further describes halogenation or mesylation of intermediates to enhance reactivity or enable downstream coupling:

  • Halogenation : Treating 2-[N,N-bis(2-hydroxyethyl)amino]ethoxy-N-benzyl acetamide (VIIb) with thionyl chloride or PCl₃ at −15°C to 55°C introduces chloro or bromo groups at the hydroxyethyl termini.

  • Mesylation : Using methanesulfonyl chloride in dichloromethane with pyridine as a base converts hydroxyl groups to mesylates, facilitating nucleophilic substitutions.

These modifications are critical for tailoring the compound’s pharmacokinetic properties in drug development.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.4–3.6 ppm (ethoxy CH₂), and δ 2.7–2.9 ppm (hydroxyethyl NH).

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) confirm acetamide formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures >98% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Patent emphasizes solvent recovery in condensation steps. For example, excess triethanolamine in neat reactions is distilled and reused, reducing waste and cost.

Catalytic Innovations

Recent advances propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate acylation rates by 30% in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-Benzyl-2-[2-[(2-oxoethyl)amino]ethoxy]acetamide.

    Reduction: Reformation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide can be synthesized through a nucleophilic substitution reaction involving benzylamine and 2-(2-chloroethoxy)ethanol, typically under basic conditions like sodium hydroxide. The resulting compound features a unique structure characterized by its functional groups, which contribute to its chemical reactivity and biological activity.

Chemistry

This compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is investigated for its role as a biochemical probe. It helps in studying cellular processes and interactions at the molecular level. Its hydroxyethyl and aminoethoxy groups enhance its binding affinity to various biological targets, allowing researchers to explore its effects on enzyme activity and receptor modulation.

Medicine

The compound has been explored for its therapeutic potential, particularly in the development of anticonvulsant medications. Studies have shown that derivatives of N-benzyl acetamido compounds exhibit significant protection against seizures induced by maximal electroshock in animal models. For instance, specific stereoisomers demonstrated efficacy comparable to established anticonvulsants like phenobarbital .

Case Studies

  • Anticonvulsant Activity : A study evaluated ten derivatives of N-benzyl acetamido compounds for their anticonvulsant properties in mice. The results indicated that certain derivatives provided full protection against seizures at doses comparable to traditional anticonvulsants .
  • Drug Development : Research has highlighted the role of this compound as an impurity in the production of Levocetirizine, emphasizing the need to understand its properties to ensure drug safety and efficacy.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyethyl and aminoethoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hydroxyethylamino-ethoxy-acetamide backbone, which distinguishes it from simpler benzamide or carbamate derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison
Compound Name Key Functional Groups Structural Differences vs. Target Compound
N-Benzyl-2-hydroxybenzamide Benzyl, hydroxybenzamide Lacks hydroxyethylamino-ethoxy chain
Benzyl (2-hydroxyethyl)carbamate Carbamate, hydroxyethyl Replaces acetamide with carbamate
N-Benzyl-2-(methylamino)acetamide Methylamino, acetamide Simpler amino group (methylamino vs. hydroxyethylamino)
N-Benzyl-2-(2-ethoxyacetamido)benzamide Ethoxyacetamido, benzamide Ethoxy group integrated into acetamide side chain
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide Methoxybenzyl, methylamino Methoxy substituent on aromatic ring

Key Observations :

  • The hydroxyethylamino-ethoxy chain in the target compound likely enhances solubility and hydrogen-bonding interactions compared to analogs with methoxy or methylamino groups .
  • Carbamate derivatives (e.g., Benzyl (2-hydroxyethyl)carbamate) exhibit different metabolic stability due to the carbamate group’s susceptibility to hydrolysis .
  • Compounds with halogen substituents (e.g., bromophenyl in ) show enzyme inhibition (e.g., anticoagulant activity) but lack the hydroxyethyl group’s hydrophilic character .

Critical Research Needs :

  • ED50 determination for target compound in disease models.
  • Metabolic stability studies to compare with carbamate and halogenated analogs.

Biological Activity

Overview

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (chemical formula C13H20N2O3) is a compound that has garnered attention for its potential biological activities. Its structural components, including a benzyl group and hydroxyethyl group, suggest diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, studies have shown that certain N-benzyl derivatives demonstrate efficacy in preventing seizures induced by maximal electroshock (MES) in animal models. The effective dose (ED50) for some derivatives has been reported as low as 8.3 mg/kg in mice, which is competitive with established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .

Table 1: Anticonvulsant Activity of N-Benzyl Derivatives

CompoundED50 (mg/kg)Route of AdministrationReference
N-Benzyl-2-acetamido-3-methoxypropionamide8.3Intraperitoneal
N-Benzyl-2-acetamido-3-ethoxypropionamide17.3Intraperitoneal
Phenytoin6.5Intraperitoneal
N-Benzyl-2-acetamido-3-methoxypropionamide3.9Oral
Phenytoin23Oral

The structure-activity relationship (SAR) studies suggest that specific substitutions at the benzyl and acetamido positions can enhance anticonvulsant activity, indicating that slight modifications can lead to significant changes in pharmacological efficacy .

The mechanism through which this compound exerts its anticonvulsant effects may involve modulation of sodium channels and neurotransmitter systems. Evidence suggests that compounds within this class may promote sodium channel slow inactivation, thereby reducing neuronal excitability . Additionally, the presence of the hydroxyethyl and aminoethoxy groups likely contributes to binding affinity to specific receptors or enzymes involved in seizure pathways.

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various derivatives in rodent models, demonstrating that compounds with polar substituents exhibited superior protective indices compared to traditional treatments. The protective index (PI = TD50/ED50) for one derivative was shown to be significantly higher than that of phenytoin, indicating a favorable safety profile .
  • Quality Control in Pharmaceuticals : Research has also focused on this compound as an impurity in Levocetirizine production. Studies aimed at quantifying this compound during drug synthesis highlight its relevance in pharmaceutical manufacturing and regulatory compliance .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, and how are intermediates characterized?

  • Synthesis : The compound is synthesized via multi-step reactions, often starting with substituted phenols or glycine derivatives. For example, coupling reactions between benzylamine derivatives and chloro- or bromo-acetamide intermediates are common. Key steps include alkylation of the hydroxyethylamino group and subsequent amide bond formation .
  • Characterization : Intermediates and final products are validated using 1H^1H NMR and 13C^{13}C NMR (δ values for aromatic protons, methylene groups, and acetamide moieties), HRMS (to confirm molecular weight), and HPLC (for purity ≥95%). For instance, 1H^1H NMR signals for the benzyl group typically appear at δ 4.35–4.50 ppm .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • Methods : In vitro assays include antimicrobial testing (MIC against bacterial/fungal strains), enzyme inhibition (e.g., kinase or protease assays), and cytotoxicity (MTT assays on cancer cell lines). For example, derivatives with chloro or methoxy substituents show enhanced activity due to improved lipophilicity .

Q. What analytical techniques are critical for assessing compound stability?

  • Stability Studies : Accelerated degradation studies under varied pH, temperature, and light exposure are conducted. Techniques include:

  • HPLC : Monitors degradation products (e.g., hydrolysis of the acetamide group).
  • Mass Spectrometry : Identifies degradation pathways (e.g., cleavage of the hydroxyethylaminoethoxy chain) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation/contact; solubility in DMSO (>60 µg/mL) necessitates careful waste disposal. Refer to SDS for acute toxicity data (e.g., LD50_{50} in rodents) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or hydroxyethyl groups) affect pharmacological selectivity?

  • SAR Analysis : Modifying the benzyl group (e.g., adding electron-withdrawing Cl or electron-donating OCH3_3) alters binding to targets like G-protein-coupled receptors. For example, 2-chloro substitution increases affinity by 10-fold compared to unsubstituted analogs . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets and hydrogen bonds (e.g., acetamide carbonyl with Ser123 residue) .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Optimization Strategies :

  • Temperature : Lowering reaction temperature (e.g., 0–5°C) minimizes side reactions during amide coupling.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency (yield increases from 41% to 76% in analogous syntheses) .
  • Purification : Gradient elution in flash chromatography (hexane:EtOAc 3:1 to 1:2) resolves closely related impurities .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values) be resolved?

  • Resolution Methods :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
  • Meta-Analysis : Compare datasets accounting for cell line variability (e.g., HEK293 vs. HeLa) or assay formats (fluorescence vs. radiometric) .

Q. What computational approaches are used to predict ADMET properties?

  • Tools :

  • ADMET Prediction : SwissADME estimates logP (2.1 ± 0.3) and BBB permeability (low), suggesting limited CNS penetration.
  • Toxicity : ProTox-II predicts hepatotoxicity (probability score: 0.72) due to metabolic activation of the acetamide group .

Q. How is X-ray crystallography employed to resolve molecular conformation and packing?

  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals triclinic crystal systems (space group P1) with intermolecular H-bonds (e.g., N–H···O between acetamide and ethoxy groups) stabilizing the lattice. Torsional angles (e.g., C–N–C–O) confirm planarity of the acetamide moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
Reactant of Route 2
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N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

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